![molecular formula C6H8Cl2O3 B12565269 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid CAS No. 185433-92-5](/img/structure/B12565269.png)
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid is a chemical compound with the molecular formula C6H8Cl2O3 It is characterized by the presence of a cyclopropyl ring substituted with two chlorine atoms and a hydroxyl group, along with a propanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid typically involves the cyclopropanation of suitable precursors followed by chlorination and hydroxylation reactions. One common method involves the reaction of a suitable alkene with a dichlorocarbene source to form the cyclopropane ring, followed by selective hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atoms or convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atoms can be substituted with other functional groups such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid, while reduction could produce a cyclopropane derivative with fewer substituents.
科学研究应用
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s cyclopropyl ring and functional groups allow it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 3-[(1S,3R)-3-ethylcyclopentyl]propanoic acid
- 3-[(1S,2S,3R,5S)-3,5-dihydroxy-2-((S,1E,5Z,8E,11Z)-3-hydroxytetradeca-1,5,8,11-tetraen-1-yl)cyclopentyl]propanoic acid
Uniqueness
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid is unique due to its dichlorocyclopropyl structure, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of both chlorine atoms and a hydroxyl group on the cyclopropyl ring provides unique opportunities for chemical modifications and interactions with biological targets.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
185433-92-5 |
|---|---|
分子式 |
C6H8Cl2O3 |
分子量 |
199.03 g/mol |
IUPAC 名称 |
3-[(1S,3R)-2,2-dichloro-3-hydroxycyclopropyl]propanoic acid |
InChI |
InChI=1S/C6H8Cl2O3/c7-6(8)3(5(6)11)1-2-4(9)10/h3,5,11H,1-2H2,(H,9,10)/t3-,5+/m0/s1 |
InChI 键 |
CGWPUCJCESFLEE-WVZVXSGGSA-N |
手性 SMILES |
C(CC(=O)O)[C@H]1[C@H](C1(Cl)Cl)O |
规范 SMILES |
C(CC(=O)O)C1C(C1(Cl)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


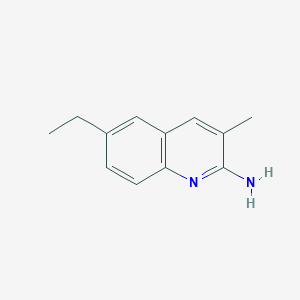

![2,2'-[(4-Methoxyphenyl)methylene]bis(3,5,6-trimethylphenol)](/img/structure/B12565205.png)
![Ethyl [3-(4-chlorobutanoyl)phenyl]acetate](/img/structure/B12565206.png)
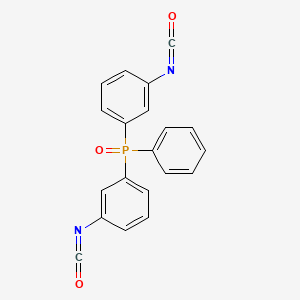
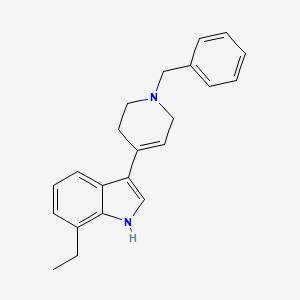

![4-[Dimethyl(octyl)silyl]morpholine](/img/structure/B12565230.png)
![3-(4-Fluoroanilino)-1-[4-(hexyloxy)phenyl]prop-2-en-1-one](/img/structure/B12565244.png)
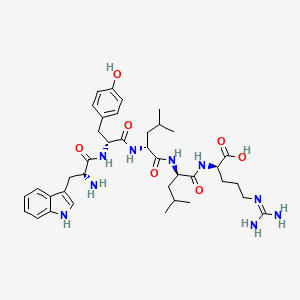
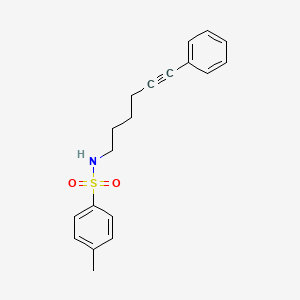
![4-(Tert-butoxycarbonylamino)-1-[(6-aminopyridin-2-yl)methyl]piperidine](/img/structure/B12565258.png)
![1H-Pyrrole-2-acetic acid, 1-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester](/img/structure/B12565261.png)
![2-[Ethyl(phenyl)phosphanyl]pyridine](/img/structure/B12565277.png)
